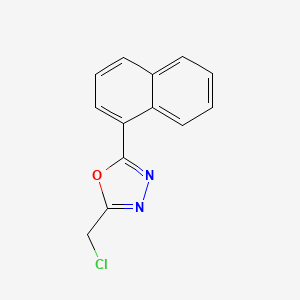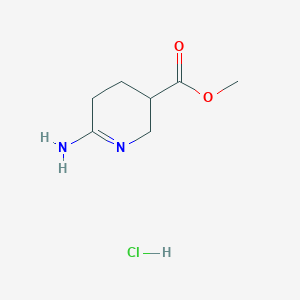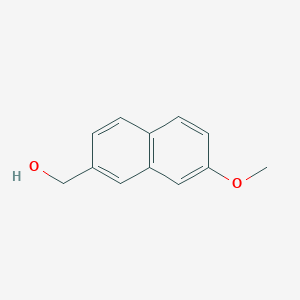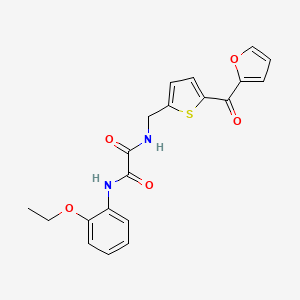
2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would include a naphthalene ring attached to a 1,3,4-oxadiazole ring via a methylene bridge. The chloromethyl group would be attached to the 2-position of the oxadiazole ring .Chemical Reactions Analysis
The chloromethyl group in this compound could potentially undergo nucleophilic substitution reactions with various nucleophiles. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the aromatic rings would likely make the compound relatively stable and possibly planar. The chloromethyl group might make the compound somewhat polar .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds like 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole are often explored for their potential use in OLEDs. These materials can serve as host matrices for phosphorescent dopants, providing a medium through which the dopant can emit light. The structural properties of such oxadiazoles, including their thermal stability and energy levels, make them suitable for creating efficient and stable OLEDs with specific color emission characteristics .
Photovoltaic Devices
The photovoltaic industry seeks materials with suitable energy levels and good charge transport properties. Oxadiazoles like the one could be used in solar cells to improve electron transport and enhance the overall efficiency of the device. Their ability to act as electron-accepting materials makes them valuable in the construction of heterojunctions within organic photovoltaic cells .
Chemical Sensors
Due to their unique electronic properties, oxadiazoles can be utilized in chemical sensors. They can act as sensitive and selective layers in detecting various substances, including gases and organic compounds. The presence of a naphthalene ring in the structure may enhance the sensitivity due to its large surface area and conjugated system .
Nonlinear Optical Materials
Nonlinear optical (NLO) materials are essential for applications like optical switching and modulation. The molecular structure of oxadiazoles, particularly those with extended π-conjugation systems, can exhibit significant nonlinear optical properties. This makes them candidates for use in NLO devices, where they can contribute to the manipulation of light signals .
Light Harvesting Complexes
In the field of artificial photosynthesis, light-harvesting complexes are designed to mimic natural photosynthesis. Compounds such as 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole could be incorporated into these complexes to absorb light and transfer energy efficiently, aiding in the conversion of solar energy into chemical energy .
Antimicrobial Agents
Research into antimicrobial agents often explores heterocyclic compounds for their bioactivity. The oxadiazole ring, in combination with chloromethyl and naphthalene substituents, may exhibit antimicrobial properties, making it a potential candidate for developing new antimicrobial drugs .
Liquid Crystals
Liquid crystal technology relies on materials with specific molecular orientations and phase transition properties. Oxadiazoles with specific structural features can align in an ordered fashion, making them suitable for use in liquid crystal displays (LCDs) and other related applications .
Fluorescent Probes
Fluorescent probes are vital tools in biochemistry and medical diagnostics. The fluorescent properties of oxadiazoles can be harnessed to create probes that bind to specific biomolecules, allowing for the visualization and study of biological processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-naphthalen-1-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCURDDZXJGXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)





![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)

![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)